molecular formula C7H13NO6 B13787144 beta-L-Fucopyranosyl nitromethane

beta-L-Fucopyranosyl nitromethane

Cat. No.: B13787144
M. Wt: 207.18 g/mol
InChI Key: VKASWJUVZZNJIX-CQOGJGKDSA-N
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Description

Beta-L-Fucopyranosyl nitromethane: is a carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitromethane group attached to a beta-L-fucopyranosyl moiety, making it a valuable subject for research in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Fucopyranosyl nitromethane typically involves the reaction of an aldehyde with nitromethane in the presence of a base, such as sodium hydroxide, through a nitroaldol (Henry) reaction. This reaction is followed by dehydration to yield the nitroalkene. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous-flow reactors to enhance safety and efficiency, and employing heterogeneous catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:

    Oxidation: The nitromethane group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The nitromethane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.

Comparison with Similar Compounds

  • Beta-D-Fucopyranosyl nitromethane
  • Alpha-L-Fucopyranosyl nitromethane
  • Beta-L-Galactopyranosyl nitromethane

Comparison: Beta-L-Fucopyranosyl nitromethane is unique due to its specific beta-L-fucopyranosyl configuration, which imparts distinct binding properties with lectins compared to its alpha or beta-D counterparts. This unique configuration enhances its potential as a selective inhibitor of bacterial biofilm formation .

Properties

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol

InChI

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1

InChI Key

VKASWJUVZZNJIX-CQOGJGKDSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O

Origin of Product

United States

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